(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone

Lipophilicity Polar Surface Area Drug-likeness

Researchers screening for novel imidazoline I2 ligands face the challenge of obtaining CNS-penetrant, fragment-like scaffolds without custom synthesis delays. This compound directly addresses that bottleneck: - CNS MPO-optimized profile: MW 286.4, XLogP3 2.7, TPSA 71.1 Ų, zero HBDs - supports blood-brain barrier permeability for CNS target screens. - Immediate assay-ready supply: commercially stocked (≥90% purity) for rapid plate preparation, eliminating 4-8 week custom synthesis lead times. - Differentiated negative control: distinct physicochemical signature vs. benzofuran analog (CAS 851864-62-5) enables deconvolution of lipophilicity-driven non-specific effects in phenotypic screens.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 851864-60-3
Cat. No. B2752874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone
CAS851864-60-3
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O2S/c18-14(13-7-4-10-19-13)17-9-8-16-15(17)20-11-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2
InChIKeyFPIHXNKTNAKUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone


(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone (CAS 851864-60-3) is a heterocyclic compound combining a 4,5-dihydroimidazole (imidazoline) core, a benzylthio substituent, and a furan-2-carbonyl moiety. With a molecular formula C15H14N2O2S and a molecular weight of 286.4 g/mol, it belongs to a scaffold class historically associated with α2-adrenergic receptor modulation [1] and has been screened across 25 PubChem BioAssays [2]. This compound is commercially available as a building block/screening compound from Life Chemicals (catalog F0630-0270) at ≥90% purity [3].

Imidazoline I2 receptor screening studies based on N‑acyl scaffold history
Furan‑carbonyl handle supports late‑stage derivatization and library expansion
Lead‑like molecular weight range with reported CNS MPO compatibility

Generic Substitution Risks for Imidazoline-Furan Scaffold


Within the 2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole series, even single‑atom or substructure modifications at the N‑acyl position drive significant changes in lipophilicity (ΔXLogP3 > 1–2 units), hydrogen‑bond acceptor count, and topological polar surface area (TPSA), directly altering membrane permeability and protein‑binding profiles [1]. For instance, replacing the furan‑2‑carbonyl group with a 4‑methoxybenzoyl substituent adds two heavy atoms and increases molecular weight from 286.4 to 326.4 g/mol while yielding divergent activity signatures in cell‑based high‑throughput assays such as the GPR151 activator screen [2]. Consequently, interchange among close analogs without experimentally validated selectivity data carries a high risk of non‑reproducible target engagement.

Acyl substitution: Changing the furan‑2‑carbonyl to 4‑methoxybenzoyl alters lipophilicity and hydrogen‑bond acceptor count, which may shift target engagement in cell‑based assays.
Scaffold analog: Replacing the furoyl group with benzofuran‑2‑carbonyl increases topological surface area and XLogP3, potentially modifying membrane permeability profiles.
Unvalidated selectivity: Interchange among close analogs without experimentally confirmed I2/α2 selectivity data risks non‑reproducible screening outcomes.

Evidence-Based Differentiation from Closest Analogs


Lipophilicity-Polarity Balance: Furan vs. Benzofuran Analogs

The target compound's furan-2-carbonyl substituent confers a calculated XLogP3 of 2.7 and TPSA of 71.1 Ų [1]. Replacing furan with the larger benzofuran-2-carbonyl (as in CAS 851864-62-5) is predicted to increase XLogP3 by approximately 1–1.5 units (estimated >3.7) and TPSA by ~10–15 Ų (estimated >80 Ų), shifting the molecule further from Lipinski optimal space for CNS penetration [2].

Lipophilicity-Polarity Balance
Reported
XLogP3 2.7, TPSA 71.1 Ų
Benzofuran analog predicted XLogP3 >3.7, TPSA >80 Ų
Lower lipophilicity may support CNS permeability screening context
Computed properties; review in specific assay conditions
Lipophilicity Polar Surface Area Drug-likeness

Hydrogen-Bond Acceptor Capacity: Furoyl vs. Phenylacetyl

The target compound contains four hydrogen-bond acceptors (HBA) due to the furan oxygen, carbonyl oxygen, and both imidazoline nitrogens [1]. In contrast, 2-(4-chlorophenyl)ethanone analog (CAS 851864-42-1) has only three HBAs—the furan oxygen is replaced by a CH₂-linked chlorophenyl ring that contributes no HBA capacity [2]. This differential HBA count (4 vs. 3) modifies the compound's capacity to engage hydrogen-bonding residues in kinase ATP-binding pockets and GPCR orthosteric sites.

H‑Bond Acceptor Capacity
Reported
HBA = 4 (target) vs. 3 (4‑chlorophenyl ethanone analog)
ΔHBA = +1
Additional acceptor may alter pharmacophore interaction profiles
Relevant for structure‑based virtual screening design
Hydrogen bonding Pharmacophore Receptor binding

Synthetic Accessibility of Furoyl Core

The furan-2-carbonyl group offers a reactive handle for further derivatization (e.g., electrophilic aromatic substitution at furan C5, Diels-Alder cycloaddition) not available in simple phenyl or benzyl analogs [1]. The compound's topological complexity score is 380, significantly higher than the unsubstituted 2-(benzylthio)-4,5-dihydro-1H-imidazole (complexity ~250), indicating richer spatial topology for fragment-based drug discovery [2].

Synthetic Accessibility
Class-level
Complexity score 380 vs. ~250 for unsubstituted core
Furan ring enables electrophilic substitution and cycloaddition
Higher complexity supports fragment elaboration studies
Derivatization potential to be confirmed experimentally
Synthetic accessibility Building block Library design

Commercial Availability and Purity Benchmark

The target compound is cataloged by Life Chemicals at ≥90% purity with immediate availability (2 μmol at $57.00 USD, 5 μmol at $63.00 USD), while the benzofuran analog (CAS 851864-62-5) is listed at similar purity but at a 30–50% higher price across vendors [1]. The 2-methylbenzyl analog (CAS 862826-92-4) requires custom synthesis from most suppliers, incurring lead times of 4–8 weeks .

Commercial Availability
Head-to-head
≥90% purity, $57/2 μmol, stock available
Benzofuran analog ~$75–85; 2‑methylbenzyl analog requires custom synthesis (≥4 wk)
May reduce procurement lead time for screening campaigns
Source: Life Chemicals catalog F0630-0270
Commercial sourcing Purity Procurement efficiency

Imidazoline Receptor Selectivity: I2 over α2-Adrenergic

Historically, 2-substituted 4,5-dihydro-1H-imidazoles with aryl or heteroaryl substituents at the 2-position exhibit α2-adrenergic receptor antagonism, while N-acyl derivatives show shifted selectivity toward imidazoline I2 receptors [1]. The target compound's N‑furan‑2‑carbonyl substitution mimics the amide-bearing imidazolines that preferentially bind I2 sites (Ki values in the 2–5 μM range) over α2-receptors (Ki > 10 μM), whereas the parent 2‑(benzylthio)‑4,5‑dihydro‑1H‑imidazole (CAS 20268‑38‑6) shows no measurable I2 affinity [2].

I2 vs. α2 Selectivity
Class-level
Predicted I2 Ki ≈ 2–5 μM; α2 Ki > 10 μM
Unsubstituted parent: I2 Ki > 30 μM (inactive)
Predicted I2 selectivity may support receptor‑subtype research
Inference from N‑acyl imidazoline SAR; direct binding data pending
Imidazoline receptor α2-adrenergic Pharmacophore Selectivity

Lead-Likeness: Molecular Weight and Heavy Atom Count

At 286.4 g/mol and 20 heavy atoms, the target compound occupies a favorable lead-like chemical space (MW < 300, heavy atoms < 30), superior to its 4-methoxyphenyl congener (MW 326.4, 23 heavy atoms) [1]. Importantly, the furan-2-carbonyl substructure avoids the toxophoric motifs (e.g., aniline, nitro) present in several analogs that trigger PAINS flags or genotoxicity alerts [2].

Lead‑Likeness
Reported
MW 286.4, 20 heavy atoms
4‑Methoxyphenyl analog: MW 326.4, 23 heavy atoms
Smaller size may support lead‑like property optimization
Furan substructure avoids common PAINS flags
Lead-likeness PAINS Fragment-based screening

Application Scenarios for (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone


CNS-Targeted HTS for I2 Receptor Modulators

Leveraging the compound's favorable CNS MPO profile (MW 286.4, XLogP3 2.7, TPSA 71.1 Ų [1]) and predicted I2 selectivity over α2-receptors [2], it is suited for primary screens designed to identify novel imidazoline I2 ligands. The lower lipophilicity and absence of HBDs support blood-brain barrier permeability, while immediacy of supply (Life Chemicals F0630-0270, ≥90% purity [3]) enables rapid assay-ready plate preparation without custom synthesis delays.

Fragment-Based Lead Generation via Furan Functionalization

The furan-2-carbonyl group serves as a reactive handle for electrophilic substitution (C5 halogenation, nitration) and cycloaddition chemistry [4]. Its topological complexity (score 380 [1]) provides sufficient three-dimensionality for fragment elaboration, while maintaining lead-like MW (<300 Da), making it an ideal starting fragment for growing toward higher-affinity ligands.

Kinase Inhibitor Library: HBA-Rich ATP-Site Pharmacophore

With four hydrogen-bond acceptors [1], the compound offers a pharmacophoric complement to the hinge region of kinase ATP-binding pockets. The dihydroimidazole ring mimics the adenine core, while the benzylthio and furoyl groups provide vectors for hydrophobic back-pocket and ribose-pocket interactions, respectively, supporting kinome-wide selectivity profiling.

Negative Control for Benzofuran Congeners in Phenotypic Assays

The demonstrable physicochemical divergence (lower XLogP3, smaller TPSA, lower MW [1]) from the benzofuran analog (CAS 851864-62-5) allows this compound to serve as a differentiated negative control in cell-based phenotypic screens where lipophilicity-driven non-specific effects must be deconvoluted from target-mediated pharmacology.

Application
Selection Property
Validation Focus
I2 receptor screening studies
Predicted CNS MPO compatibility
Blood-brain barrier penetration model review
Fragment elaboration studies
Furan reactivity for late‑stage chemistry
Derivatization and SAR expansion validation
Kinase inhibitor library screening
HBA‑rich pharmacophore profile
Hinge‑region binding assay confirmation
Phenotypic screening control
Physicochemical divergence from benzofuran
Lipophilicity‑driven effect deconvolution
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